molecular formula C19H23FN2O2S B4612952 1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine

1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine

Cat. No.: B4612952
M. Wt: 362.5 g/mol
InChI Key: CAQIIBGYQNHAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C19H23FN2O2S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14642732 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development and Characterization of Adenosine Receptor Antagonists

This compound and its derivatives have been studied for their role as adenosine A2B receptor antagonists, showing high selectivity and potency. These antagonists are crucial for understanding adenosine receptor functions and potentially treating diseases like asthma, cancer, and cardiovascular disorders (Borrmann et al., 2009).

Antibacterial, Antifungal, and Anthelmintic Screening

Derivatives of this chemical structure have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some compounds showed significant biological activities, indicating potential for the development of new antimicrobial agents (Khan et al., 2019).

Synthesis and Characterization for Medicinal Chemistry

The compound has been synthesized and characterized for its potential use in medicinal chemistry. Its structural properties have been elucidated, providing a foundation for further pharmacological and therapeutic research (Jian, 2011).

Exploration as Melanocortin-4 Receptor Ligands

Investigated for binding affinities at the human melanocortin-4 receptor, compounds related to this structure may offer insights into the development of treatments for obesity and metabolic disorders (Tran et al., 2008).

Pharmacological Effects in Depression Treatment

The compound has been studied for its multimodal pharmacological effects, particularly in the treatment of major depressive disorder. It demonstrates a unique profile by acting as a serotonin receptor antagonist and partial agonist, highlighting its potential as a novel antidepressant (Mørk et al., 2012).

Discovery of Melanocortin-4 Receptor Antagonists

Research into derivatives of this compound has led to the identification of potent melanocortin-4 receptor antagonists, showcasing their potential in treating conditions like cachexia (Chen et al., 2007).

Antibacterial Activity of Piperazine Derivatives

Novel piperazine derivatives related to this compound have been synthesized and shown to possess antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Qi, 2014).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c1-15-4-3-5-19(16(15)2)21-10-12-22(13-11-21)25(23,24)14-17-6-8-18(20)9-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQIIBGYQNHAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine
Reactant of Route 2
1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine
Reactant of Route 3
1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine
Reactant of Route 5
1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine
Reactant of Route 6
1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine

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